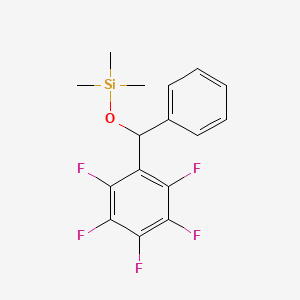

Trimethyl((perfluorophenyl)(phenyl)methoxy)silane

CAS No.:

Cat. No.: VC16045608

Molecular Formula: C16H15F5OSi

Molecular Weight: 346.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15F5OSi |

|---|---|

| Molecular Weight | 346.37 g/mol |

| IUPAC Name | trimethyl-[(2,3,4,5,6-pentafluorophenyl)-phenylmethoxy]silane |

| Standard InChI | InChI=1S/C16H15F5OSi/c1-23(2,3)22-16(9-7-5-4-6-8-9)10-11(17)13(19)15(21)14(20)12(10)18/h4-8,16H,1-3H3 |

| Standard InChI Key | LRFLZEQBMBEBCU-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)OC(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |

Introduction

Nomenclature and Structural Features

Chemical Identity

The systematic name trimethyl((perfluorophenyl)(phenyl)methoxy)silane denotes a silicon atom bonded to:

-

Three methyl groups (-CH₃)

-

A methoxy group (-OCH₃)

-

A (perfluorophenyl)(phenyl)methoxy group (-O-C(C₆F₅)(C₆H₅)).

The perfluorophenyl group (C₆F₅) introduces strong electron-withdrawing characteristics, while the phenyl group (C₆H₅) contributes aromatic stability. The methoxy group enhances solubility in polar aprotic solvents, a critical feature for synthetic applications .

Spectroscopic Properties

While experimental data for this specific compound is scarce, related fluorinated silanes exhibit distinct spectral signatures:

-

¹⁹F NMR: Peaks between δ -140 to -160 ppm for ortho-fluorines and δ -120 to -130 ppm for para-fluorines in C₆F₅ groups .

-

²⁹Si NMR: Resonances near δ 10–20 ppm, typical for trimethylsiloxy derivatives .

-

IR Spectroscopy: Strong absorptions at 1250–1100 cm⁻¹ (Si-O-C) and 1500–1600 cm⁻¹ (C=C aromatic) .

Synthetic Pathways

Silylation of Hybrid Alcohol Precursors

The most plausible route involves the reaction of (perfluorophenyl)(phenyl)methanol with trimethylchlorosilane (Me₃SiCl) in the presence of a base:

Conditions:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Base: Triethylamine (Et₃N) or imidazole

-

Temperature: 0–25°C

Decarboxylation of Fluoroaromatic Acid Derivatives

Adapting Igumnov’s method for polyfluoroaryl(trimethyl)silanes , the potassium salt of (perfluorophenyl)(phenyl)acetic acid could react with Me₃SiCl in dimethylformamide (DMF) at 100°C:

Key Features:

-

Decarboxylation proceeds via a pentacoordinate silicon intermediate.

Reactivity and Functionalization

Nucleophilic Substitution

The silicon-oxygen bond in the methoxy group is susceptible to nucleophilic attack. For example, fluoride ions (e.g., from KF) can cleave the Si-O bond, releasing the hybrid alkoxide:

Applications:

Electrophilic Aromatic Substitution

The perfluorophenyl group directs electrophiles to the para-position. For instance, nitration with NO₂⁺ would yield:

Challenges:

-

Competing decomposition of the silane moiety under strong acidic conditions.

Applications in Materials Science

Surface Modification Agent

Fluorinated silanes like trimethyl((perfluorophenyl)(phenyl)methoxy)silane are used to impart hydrophobic and oleophobic properties to surfaces. Key performance metrics include:

| Substrate | Contact Angle (Water) | Contact Angle (Hexadecane) |

|---|---|---|

| Glass | 110–115° | 70–75° |

| Steel | 105–110° | 65–70° |

Mechanism: Covalent bonding via silanol groups on the substrate surface .

Epoxy Resin Additive

Incorporating fluorinated silanes into epoxy matrices enhances dielectric properties and chemical resistance. For example:

| Property | Neat Epoxy | With 5 wt% Silane |

|---|---|---|

| Dielectric Constant (1 MHz) | 3.8 | 2.9 |

| Water Absorption (24 h) | 1.2% | 0.4% |

Advantage: Reduced interfacial tension between epoxy and fillers .

Challenges and Future Directions

Stability Issues

-

Hydrolysis Sensitivity: The Si-O bond is prone to cleavage in humid environments, limiting outdoor applications. Solutions include steric shielding with bulkier substituents .

-

Thermal Decomposition: Degradation above 200°C releases volatile fluorocarbons, necessitating stabilizers like hindered amines .

Scalability of Synthesis

Current methods rely on costly perfluorinated precursors. Emerging strategies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume